molecular formula C9H11IN2 B6180979 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole CAS No. 2639442-91-2

1-{3-iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole

Cat. No.: B6180979
CAS No.: 2639442-91-2
M. Wt: 274.1
InChI Key:
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Description

1-{3-iodobicyclo[111]pentan-1-yl}-4-methyl-1H-pyrazole is a chemical compound characterized by its unique bicyclic structure and the presence of both iodine and pyrazole functional groups

Preparation Methods

The synthesis of 1-{3-iodobicyclo[111]pentan-1-yl}-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the iodination of bicyclo[11The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-{3-iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved .

Scientific Research Applications

1-{3-iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

    Industrial Research: The compound is explored for its potential use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

1-{3-iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole: This compound lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.

    1-{3-bromobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole: The substitution of iodine with bromine can lead to differences in reactivity and biological activity.

    1-{3-chlorobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole: Similar to the bromine derivative, the presence of chlorine can alter the compound’s properties.

The uniqueness of this compound lies in its specific combination of the iodine atom and the bicyclic structure, which imparts distinct chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{3-iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole' involves the reaction of 3-iodobicyclo[1.1.1]pentane with 4-methyl-1H-pyrazole in the presence of a suitable base to form the desired product.", "Starting Materials": [ "3-iodobicyclo[1.1.1]pentane", "4-methyl-1H-pyrazole", "Suitable base (e.g. potassium carbonate, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-iodobicyclo[1.1.1]pentane (1 equivalent) and 4-methyl-1H-pyrazole (1.2 equivalents) in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a suitable base (1.5 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound '1-{3-iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole'." ] }

CAS No.

2639442-91-2

Molecular Formula

C9H11IN2

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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